Cyclic NGR Peptide Demonstrates 3.6-Fold Higher Affinity for CD13(+) Cancer Cells vs. Linear NGR
The cyclic cKNGRE-OG ligand demonstrated 3.6-fold greater binding affinity for CD13(+) cancer cells compared to a linear NGR-containing peptide control [1]. This affinity enhancement is attributed to the conformational constraint imposed by cyclization, which optimizes the presentation of the NGR motif for receptor recognition [2]. The trifluoroacetate salt form of commercially available NGR peptide (sequence: Cys-Asn-Gly-Arg-Cys-Gly) is supplied in the cyclic disulfide-bridged conformation that confers this binding advantage .
| Evidence Dimension | Cellular binding affinity |
|---|---|
| Target Compound Data | Cyclic cKNGRE peptide (3.6-fold higher affinity) |
| Comparator Or Baseline | Linear NGR-containing peptide |
| Quantified Difference | 3.6-fold improvement |
| Conditions | In vitro fluorescence microscopy evaluation using CD13(+) cancer cells |
Why This Matters
This 3.6-fold affinity differential directly impacts targeting efficiency and payload delivery—procurement of linear NGR peptides would compromise experimental sensitivity and reproducibility in CD13/APN-targeted applications.
- [1] Negussie AH, Yarmolenko PS, Partanen A, et al. Formulation and characterisation of magnetic resonance imageable thermally sensitive liposomes for use with magnetic resonance-guided high intensity focused ultrasound. Int J Hyperthermia. 2011;27(2):140-155. View Source
- [2] Colombo G, Curnis F, De Mori GM, et al. Structure-activity relationships of linear and cyclic peptides containing the NGR tumor-homing motif. J Biol Chem. 2002;277(49):47891-47897. View Source
